molecular formula C17H15N5O2S B2587602 N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396885-03-2

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2587602
CAS No.: 1396885-03-2
M. Wt: 353.4
InChI Key: OURQUTVLBOLCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that belongs to the class of azetidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Ring: Starting with 2-methyl aniline, the benzothiazole ring can be formed through a cyclization reaction with carbon disulfide and an oxidizing agent.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Coupling Reactions: The final step involves coupling the benzothiazole and azetidine rings with the pyrazine-2-carbonyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)pyrrolidine-3-carboxamide
  • N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide

Uniqueness

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to its azetidine ring, which imparts distinct steric and electronic properties compared to pyrrolidine or piperidine analogs. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-10-20-13-6-12(2-3-15(13)25-10)21-16(23)11-8-22(9-11)17(24)14-7-18-4-5-19-14/h2-7,11H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURQUTVLBOLCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.